2,5-dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide
Description
2,5-Dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative characterized by a dichlorinated aromatic ring, a cyclopropyl group, and a 2-(thiophen-2-yl)ethyl substituent. The cyclopropyl group provides steric constraints, while the thiophenylethyl moiety contributes aromatic and hydrophobic interactions, which are critical in ligand-receptor binding. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such substituents are advantageous .
Properties
IUPAC Name |
2,5-dichloro-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-11-3-6-15(18)14(10-11)16(20)19(12-4-5-12)8-7-13-2-1-9-21-13/h1-3,6,9-10,12H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFIVMBRSCLRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common approach is to start with 2,5-dichlorobenzoic acid, which undergoes a series of reactions to introduce the cyclopropyl and thiophen-2-yl ethyl groups.
Activation of Carboxylic Acid: : The carboxylic acid group of 2,5-dichlorobenzoic acid is activated using reagents like thionyl chloride (SOCl2) to form the corresponding acid chloride.
Cyclopropyl Group Introduction: : The acid chloride is then reacted with cyclopropylamine to form the cyclopropylamide intermediate.
Thiophen-2-yl Ethyl Group Introduction: : Finally, the thiophen-2-yl ethylamine is introduced through a nucleophilic substitution reaction to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the dichloro groups or other functional groups present in the molecule.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the benzamide core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions tailored to the specific substitution desired.
Major Products Formed
Oxidation Products: : Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction Products: : Reduction can yield amides, amines, or alcohols.
Substitution Products: : Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : It may serve as a probe in biological studies to understand the interaction of small molecules with biological targets.
Industry: : Use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2,5-dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The table below compares key structural features of the target compound with similar benzamide derivatives:
Key Observations:
Steric Influence : The cyclopropyl group introduces greater steric hindrance than linear alkyl chains (e.g., Rip-B’s ethyl group), which may restrict conformational flexibility and enhance selectivity .
Heterocyclic Diversity : Unlike Compound 50’s oxadiazole and pyridine moieties, the target relies on thiophene and cyclopropane for hydrophobic interactions, suggesting divergent therapeutic applications .
Biological Activity
2,5-Dichloro-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a dichloro-substituted benzamide core and cyclopropyl and thiophen-2-yl ethyl groups, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative analysis with similar compounds.
- IUPAC Name: this compound
- Molecular Formula: C16H15Cl2NOS
- Molecular Weight: 340.3 g/mol
- CAS Number: 1396867-03-0
The compound's structure is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | C16H15Cl2NOS |
| Molecular Weight | 340.3 g/mol |
| CAS Number | 1396867-03-0 |
Antidiabetic Potential
Recent studies have explored the role of similar benzamide derivatives in glucose metabolism regulation. For instance, cycloalkyl-fused N-thiazol-2-yl-benzamides have been identified as glucokinase (GK) activators with promising effects on glucose homeostasis and minimal risk of dyslipidemia in diabetic models . While direct studies on this compound are sparse, its structural similarities suggest potential antidiabetic effects that warrant further investigation.
Anticancer Activity
Compounds with similar structural motifs have demonstrated significant anticancer properties. For example, certain benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial in various cancers . The potential for this compound to exhibit anticancer activity should be assessed through targeted studies focusing on specific cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2,5-Dichloro-N-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide | Structure | Moderate GK activation |
| 2,5-Dichloro-N-ethyl-N-(2-(thiophen-2-yl)ethyl)benzamide | Structure | Inhibitory effects on cancer cell lines |
| 2,5-Dichloro-N-(2-(thiophen-2-yl)ethyl)benzamide | Structure | Antimicrobial properties |
The differences in substituents lead to variations in their biological activities, emphasizing the need for specific investigations into the effects of the cyclopropyl group in this compound.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound can exhibit diverse biological activities:
- Antidiabetic Effects : A study demonstrated that cycloalkyl-fused N-thiazol-2-yl-benzamides improved glucose homeostasis in diabetic mice without causing dyslipidemia .
- Anticancer Properties : Various benzamide derivatives showed potent inhibition against kinases involved in cancer progression. For instance, compounds targeting RET kinase exhibited significant antiproliferative effects in vitro .
- Fungicidal Activity : Some thiophene-containing benzamides have displayed fungicidal properties against specific pathogens , indicating a broader spectrum of potential applications for structurally similar compounds.
Q & A
Q. Table 1. Key Crystallographic Parameters for Structural Analogues
| Parameter | Value (Analog from ) | Technique |
|---|---|---|
| Dihedral Angle | 79.7° (thiophene vs. benzamide) | X-ray diffraction |
| Hydrogen Bond (N–H⋯N) | 2.89 Å, 158° | R²²(8) motif analysis |
| Space Group | P2₁/c | SHELXL refinement |
Q. Table 2. Solvent Selection for Recrystallization
| Solvent Combination | Crystal Quality | Yield (%) | Reference |
|---|---|---|---|
| Methanol-Acetone (1:1) | High | 75–80 | |
| Ethyl Acetate-Hexane | Moderate | 60–65 | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
